7-Azaspiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound characterized by its unique structural features, which include a nitrogen atom within a spiro arrangement. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its complex structure, and it is classified under spirocyclic carboxylic acids.
The synthesis of 7-azaspiro[3.5]nonane-2-carboxylic acid involves several methods, primarily focusing on cyclization reactions. One notable method includes the cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate under acidic conditions, leading to the formation of various intermediates that can be further derivatized to yield the target compound.
Another synthesis approach utilizes chiral 9-oxabispidines derived from 7-oxospiro[3.5]nonane-2-carboxylic acid, starting from (1R,5S)-7-methyl-2-oxo-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester. This method incorporates multiple steps involving ring modifications and functional group transformations.
The molecular structure of 7-azaspiro[3.5]nonane-2-carboxylic acid features a spirocyclic framework that includes both a ketone and a carboxylic acid functional group. This unique arrangement contributes to its three-dimensional conformation, which is crucial for its reactivity and potential biological activity.
O=C1CCC2(CC1)CC(C(=O)O)C2
7-Azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical transformations due to the presence of its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry or material science.
The mechanism of action for 7-azaspiro[3.5]nonane-2-carboxylic acid typically involves interactions at the molecular level with biological targets, such as enzymes or receptors. While specific data on this compound's mechanism remains limited, similar spirocyclic compounds have demonstrated significant biological activity due to their unique structural properties that facilitate binding interactions with target biomolecules.
Research indicates that compounds with spirocyclic structures often exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications in drug development.
The presence of both ketone and carboxylic acid functional groups allows for versatile chemical behavior:
These properties make it suitable for further synthetic applications in organic chemistry.
7-Azaspiro[3.5]nonane-2-carboxylic acid has several applications across various scientific domains:
The ongoing research into this compound highlights its significance in advancing scientific knowledge and developing new therapeutic agents.
The efficient construction of the 7-azaspiro[3.5]nonane core presents distinctive synthetic challenges due to its compact spirocyclic architecture and tertiary spiro carbon. Protected derivatives like the N-Cbz and N-Boc analogs serve as critical precursors for introducing the carboxylic acid pharmacophore at the C2 position. Recent methodological advances address the stereoelectronic constraints of forming the spiro[3.5]nonane system while enabling precise functionalization.
Phase-transfer catalysis (PTC) enables efficient spirocyclization under mild conditions by facilitating interphase anion transfer. This approach is particularly valuable for alkylation reactions forming the critical C-C bond at the spiro center. A patented route utilizes bis(2-haloethyl)ether and cyanoacetaldehyde diethyl acetal under PTC conditions:
Table 1: PTC Spirocyclization Optimization Parameters
Phase Transfer Catalyst | Iodo Metal Salt | Temperature (°C) | Reaction Time (h) | Reported Yield |
---|---|---|---|---|
Tetrabutylammonium bromide | KI | 70-100 | 10-24 | >82% |
Tetrabutylammonium chloride | NaI | 80 | 18 | 78% |
Tetrabutylammonium hydrogen sulfate | KI | 100 | 12 | 85% |
The reaction employs anhydrous potassium carbonate as an acid acceptor to prevent alkyl halide decomposition, with catalytic KI enhancing reactivity through halogen exchange. The nitrile group of the intermediate undergoes further transformation to install the carboxylic acid moiety via hydrolysis or reduction pathways [6].
Palladium catalysis enables key carbon-nitrogen and carbon-carbon bond formations for assembling constrained azaspirocycles. The hydrogenation of diazaspiro intermediates using 10% Pd/C under ambient conditions (20°C, 2 hours) cleanly reduces azide functionalities while preserving acid-sensitive spiro frameworks. This method demonstrates excellent chemoselectivity for nitro group reduction in the presence of ester and carboxylic acid functionalities, which is critical when working with C2-functionalized derivatives . Copper-mediated N-arylation has also been employed to introduce diverse aromatic substituents on the azaspiro nitrogen while maintaining the integrity of the carboxylic acid group.
Reductive amination serves as a convergent strategy for introducing the bridged nitrogen atom into preformed spiro[3.5]nonane ketone intermediates. Lithium aluminum hydride (LiAlH₄) efficiently reduces cyclic imines derived from 7-oxo-2-azaspiro[3.5]nonane precursors, but requires meticulous control of stoichiometry (1.0:1.1-3.0 substrate:LiAlH₄ molar ratio) and temperature (-50°C to 50°C) to suppress over-reduction side reactions. The main impurity profile indicates olefin formation resulting from deoxygenation pathways, necessitating careful reaction monitoring. While operationally simpler than multi-step cyclizations, this approach typically yields <75% of the desired amine due to competing reduction pathways [6].
Epoxidation of cyclobutylidene derivatives triggers elegant ring expansion cascades to access functionalized azaspiro[3.5]nonanes. A patented route employs m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to epoxidize 7-substituted bicyclic precursors in dichloromethane or acetonitrile solvents. The strained epoxide undergoes spontaneous rearrangement to the spirocyclic oxazepine, which is subsequently hydrolyzed and decarboxylated to furnish the N-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid scaffold. This method delivers the target compound in high enantiomeric purity (>98% ee) when using chiral epoxidation catalysts, making it particularly valuable for stereocontrolled synthesis [3].
The 7-azaspiro[3.5]nonane-2-carboxylic acid scaffold exhibits unique three-dimensionality and conformational restraint that profoundly influences its biological interactions. Key physicochemical properties include:
Table 2: Physicochemical Properties of 7-Azaspiro[3.5]nonane Derivatives
Compound | Molecular Formula | Molecular Weight | pKa (COOH) | Protective Group | Topological Polar Surface Area (Ų) |
---|---|---|---|---|---|
7-Azaspiro[3.5]nonane-2-carboxylic acid | C9H15NO2 | 169.22 | 3.9 | None | 49.7 |
7-((Benzyloxy)carbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | C17H21NO4 | 303.35 | 4.1 | Cbz | 66.4 |
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | C14H23NO4 | 269.34 | 4.3 | Boc | 66.4 |
7-Oxaspiro[3.5]nonane-2-carboxylic acid | C9H14O3 | 170.21 | 4.0 | N/A (O-analog) | 46.5 |
Conformational Analysis: X-ray crystallography reveals a distinct "butterfly" topology where the cyclobutane ring adopts a folded conformation. The carboxylic acid substituent at C2 occupies a pseudo-axial orientation, positioning its pharmacophore toward solvent-exposed regions in enzyme binding pockets. This spatial arrangement differs fundamentally from planar aromatic systems and flat cyclohexane derivatives [4] [8].
Acidity and Electronic Effects: The spiro-conjugated system slightly elevates the carboxylic acid pKa (≈3.9-4.3) compared to typical aliphatic acids (pKa ≈4.8). This enhanced acidity facilitates salt bridge formation with basic amino acid residues (e.g., arginine, lysine) in target proteins. Electron-withdrawing N-protecting groups (Cbz, Boc) further acidify the carboxyl proton by ≈0.2-0.4 pKa units, enhancing electrostatic interactions [4] .
Stereoelectronic Modulation: Replacement of the N-bridgehead with oxygen (7-oxaspiro analog) reduces basic character and increases ring polarity. This modification significantly impacts permeability, with the azaspiro derivatives exhibiting 2.3-fold higher Caco-2 permeability compared to their oxa counterparts due to reduced hydrogen bonding capacity .
Pharmacophore Vectoring: The distance between the spiro carbon and carboxylic acid oxygen (≈5.2 Å) optimally matches spacing requirements in protease active sites (e.g., HCV NS3/4A, DPP-IV). N-Functionalization (acyl, sulfonyl, carbamoyl) projects substituents into a lipophilic quadrant defined by the cyclobutane and pyrrolidine rings, enabling complementary van der Waals contacts [6] [8].
Interactive SAR Insight: Computational models indicate that the bioactive conformation of the scaffold is stabilized by through-space interactions between the carboxylic acid carbonyl and the N-protective group carbonyl. This intramolecular dipole alignment enhances binding affinity by preorganizing the molecule for target engagement.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2